![molecular formula C17H20N2O3S2 B4934438 N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide, commonly known as MTA, is a novel compound that has gained significant attention in the field of medical research. MTA is a sulfonamide derivative that has shown promising results in treating various diseases. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
MTA exerts its therapeutic effects through various mechanisms. In cancer cells, MTA induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases (CDKs) and activating the p53 pathway. In inflammation, MTA inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. In autoimmune diseases, MTA inhibits the proliferation of T cells by blocking the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects. In cancer cells, MTA inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis. In inflammation, MTA reduces the production of inflammatory cytokines, such as TNF-α and IL-1β. In autoimmune diseases, MTA inhibits the proliferation of T cells, leading to a reduction in the production of pro-inflammatory cytokines, such as IFN-γ and IL-17.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages for lab experiments. The compound is stable and can be easily synthesized in good yields. MTA has also shown promising results in various disease models, making it a potential therapeutic agent. However, MTA has some limitations for lab experiments. The compound is relatively new, and its long-term effects are still unknown. Moreover, the mechanism of action of MTA is complex and not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for MTA research. One direction is to study the long-term effects of MTA in animal models and humans. Another direction is to investigate the potential of MTA in combination therapy with other drugs. Moreover, the mechanism of action of MTA needs to be further elucidated to design more specific and effective experiments. Finally, the potential of MTA in treating other diseases, such as neurodegenerative disorders and metabolic diseases, needs to be explored.
Conclusion:
MTA is a novel compound that has shown promising results in treating various diseases. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. MTA has several advantages for lab experiments, but its long-term effects are still unknown. There are several future directions for MTA research, including studying its long-term effects, investigating its potential in combination therapy, and exploring its potential in treating other diseases.
Méthodes De Synthèse
MTA can be synthesized using different methods, including the reaction of N-(4-aminophenyl)acetamide with 4-methylthiophenyl isothiocyanate in the presence of a base. Another method involves the reaction of N-(4-chlorophenyl)acetamide with 4-methylthiophenol in the presence of a base. Both methods have been reported to yield MTA in good yields.
Applications De Recherche Scientifique
MTA has been extensively studied for its therapeutic potential in various diseases. The compound has shown promising results in treating cancer, inflammation, and autoimmune diseases. In cancer research, MTA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, MTA has been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In autoimmune disease research, MTA has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[4-[2-(4-methylphenyl)sulfanylethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-3-7-16(8-4-13)23-12-11-18-24(21,22)17-9-5-15(6-10-17)19-14(2)20/h3-10,18H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOTUTHEOUSRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)
![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)
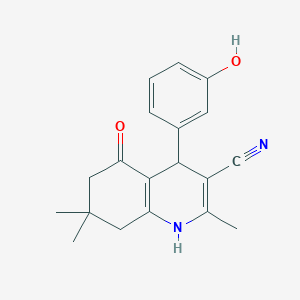
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)
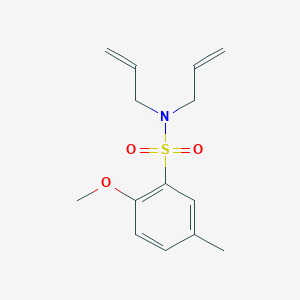
![2-(4-ethoxy-1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934396.png)
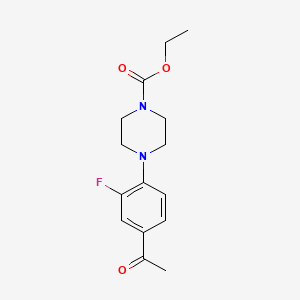
![2-chloro-N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4934410.png)
![3-bromo-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4934416.png)
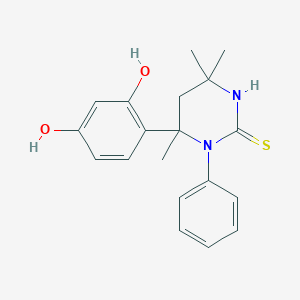
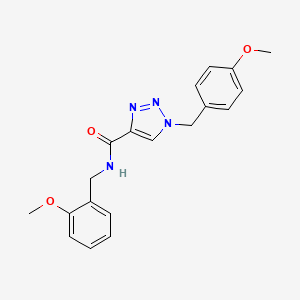
![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)